Unc-86 protein - 122158-15-0

Unc-86 protein

Catalog Number: EVT-1509990
CAS Number: 122158-15-0
Molecular Formula: C9H15NO2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Unc-86 is sourced from the C. elegans genome, where it is located on chromosome III. It is classified as a transcription factor due to its role in activating or repressing target genes involved in neuronal development and function. The protein consists of 158 amino acids and features a POU domain that is essential for its interaction with DNA and other proteins involved in transcriptional regulation .

Synthesis Analysis

Methods of Synthesis

The synthesis of Unc-86 involves transcription from the unc-86 gene followed by translation into protein. The process can be studied using various molecular biology techniques:

  • Reverse Transcription Polymerase Chain Reaction (RT-PCR): This method can be used to amplify unc-86 mRNA from C. elegans tissues.
  • Cloning and Expression Systems: The unc-86 gene can be cloned into expression vectors for overexpression studies in model systems like Saccharomyces cerevisiae or bacterial systems.

Technical Details

To analyze the expression and functionality of Unc-86, researchers often employ techniques such as:

  • Electrophoretic Mobility Shift Assays (EMSAs): To study DNA-protein interactions.
  • Reporter Gene Assays: To assess transcriptional activity when unc-86 is expressed alongside other factors like MEC-3, another important transcription factor .
Molecular Structure Analysis

Structure

The molecular structure of Unc-86 is defined by its POU domain, which consists of two subdomains: the POU-specific domain and the POU-homeodomain. This structure allows it to bind to specific DNA sequences, regulating gene expression crucial for neuronal differentiation.

Data

Structural analyses have shown that mutations within the POU domain can significantly affect DNA binding capabilities and functional interactions with other proteins . For instance, specific amino acid substitutions have been linked to impaired interactions with MEC-3, demonstrating how structural integrity is vital for function.

Chemical Reactions Analysis

Reactions

Unc-86 participates in several biochemical reactions primarily related to transcriptional activation. It forms complexes with other proteins (e.g., MEC-3) to enhance the transcription of target genes necessary for neuron differentiation.

Technical Details

The interaction between Unc-86 and MEC-3 has been shown to be synergistic, significantly enhancing transcriptional activity compared to either protein alone. This interaction is critical for specifying mechanosensory neuron fate . Techniques like co-immunoprecipitation and Western blotting are often employed to study these interactions.

Mechanism of Action

Process

Unc-86 acts primarily as a transcriptional activator. Upon binding to specific DNA sequences in target genes, it recruits additional transcription factors and co-regulators that facilitate RNA polymerase II-mediated transcription.

Data

Research indicates that Unc-86's expression leads to the activation of genes essential for touch receptor neuron development. The precise timing and level of Unc-86 expression are critical for proper neuronal differentiation and function .

Physical and Chemical Properties Analysis

Physical Properties

Unc-86 is a soluble protein predominantly found in the nucleus of cells where it functions as a transcription factor. Its stability and interaction with DNA are influenced by its structural conformation, which can be affected by post-translational modifications.

Chemical Properties

As a protein, Unc-86 exhibits typical properties such as solubility in aqueous buffers, susceptibility to proteolytic degradation, and variable stability depending on environmental conditions (e.g., pH, ionic strength). Its functionality can also be modulated by phosphorylation or other modifications that alter its interaction capabilities .

Applications

Scientific Uses

Unc-86 serves as an important model for studying gene regulation during neuronal differentiation. Its well-characterized role in C. elegans makes it a valuable tool for understanding similar processes in higher organisms. Applications include:

  • Neuroscience Research: Investigating mechanisms of neuronal development and function.
  • Genetic Studies: Exploring gene regulatory networks involving transcription factors.
  • Biotechnology: Potential applications in synthetic biology where manipulation of gene expression is required.

The study of Unc-86 not only enhances our understanding of basic biological processes but also provides insights into neurodevelopmental disorders where similar mechanisms may be disrupted.

Introduction to UNC-86 Protein

Discovery and Historical Context of unc-86 Gene in Caenorhabditis elegans

The unc-86 gene was first identified in the nematode Caenorhabditis elegans through genetic screens for uncoordinated movement mutants. Landmark molecular cloning in 1988 revealed that unc-86 encodes a transcription factor harboring a novel DNA-binding domain, termed the POU domain. This domain exhibited extended similarity to mammalian transcription factors like Pit-1, Oct-1, and Oct-2, forming the acronym "POU" [1] [6]. Mutations in unc-86 profoundly disrupted neuronal development, altering cell lineages (preventing the generation of specific neurons) and impairing terminal differentiation in surviving neurons. Early studies demonstrated that null mutants lacked all six touch receptor neurons and exhibited defective egg-laying due to dysfunctional HSN motor neurons [1] [3] [6]. This positioned UNC-86 as a master regulator of neuronal fate specification.

Table 1: Key Historical Milestones in UNC-86 Research

YearDiscoverySignificance
1988Molecular cloning of unc-86; identification of the POU domainDefined a new class of DNA-binding transcription factors [1]
1990UNC-86 links asymmetric cell divisions to neuronal identityEstablished role in coupling lineage to cell fate [6]
2000Identification of P145/L195 residues critical for MEC-3 interactionRevealed molecular basis for neuron-specific UNC-86 functions [3] [7]

Evolutionary Significance of POU-Domain Transcription Factors

POU-domain transcription factors constitute a highly conserved family across metazoans, with UNC-86 serving as the prototypical member. The POU domain itself is bipartite, comprising:

  • A POU-specific (POUS) subdomain (~75 amino acids)
  • A POU-homeodomain (POUH) subdomain (~60 amino acids)These subdomains are connected by a flexible linker enabling versatile DNA binding and protein interactions [5] [8]. Sequence analysis shows UNC-86 belongs to the Class IV POU factors (POU-IV). Its mammalian orthologs, Brn-3a (POU4F1), Brn-3b (POU4F2), and Brn-3c (POU4F3), share significant homology within the POU domain and play critical roles in sensory neuron development, survival, and axon pathfinding [8]. For instance, Brn-3b knockout mice lose 60-80% of retinal ganglion cells, mirroring the sensory neuron deficits in unc-86 mutants. This deep evolutionary conservation underscores the fundamental role of POU-IV proteins in specifying and maintaining neuronal identities [4] [8]. The POU domain's structural flexibility allows it to bind diverse DNA sequences (e.g., monomeric octamer sites, dimeric MORE/PORE elements) and interact with various cofactors, enabling context-dependent gene regulation across cell types and species [5] [8].

Overview of UNC-86’s Role in Developmental Biology and Neurogenesis

UNC-86 functions as a terminal selector transcription factor essential for the generation and differentiation of specific neuronal subtypes in C. elegans. Its roles encompass:

  • Cell Lineage Execution: In neuroblasts like the Q lineage, UNC-86 is required for asymmetric divisions generating touch receptor neurons (AVM, PVM). Null mutants undergo lineage transformations where precursor cells reiterate progenitor fates instead of producing sensory neurons [1] [3] [6].
  • Neuronal Differentiation: UNC-86 directly regulates terminal differentiation genes defining neuronal function:
  • Touch Receptors: Collaborates with LIM-homeodomain protein MEC-3 to activate effector genes (mec-2, mec-4, mec-7) encoding touch-sensitive cytoskeletal and channel components [3] [7] [9].
  • Serotonergic Neurons: Regulates tph-1 (tryptophan hydroxylase) and cat-1 (vesicular monoamine transporter) in NSM neurons, controlling serotonin synthesis and packaging [2].
  • Interneurons: Maintains function of AIZ interneurons, crucial for processing olfactory sensory information and mediating odor attraction behaviors [4].
  • Neurite Outgrowth: In NSM serotonergic neurons, UNC-86 mutations cause abnormal neurite morphology, indicating a role beyond gene regulation in structural development [2].
  • Behavioral Outputs: Loss of UNC-86 disrupts mechanosensation (touch insensitivity), egg-laying (HSN dysfunction), and olfaction (AIZ defects impairing attraction to odorants like benzaldehyde) [2] [3] [4]. Crucially, UNC-86's function is neuron-specific. For example, distinct residues (P145, L195) in its POUS subdomain are essential for binding MEC-3 in touch neurons but are dispensable for HSN specification or AIZ interneuron function. This highlights its context-dependent activity through selective protein partnerships [3] [7] [9].

Table 2: UNC-86-Dependent Neurons and Effector Genes

Neuron TypeFunctionKey UNC-86 Regulated GenesPhenotype of Loss
ALM/PLM/AVM/PVMTouch receptor neuronsmec-3, mec-2, mec-4, mec-7Touch insensitivity; loss of effector expression [3] [7]
NSMSerotonergic neuron (pharynx)tph-1, cat-1Loss of serotonin synthesis; abnormal neurites [2]
HSNSerotonergic neuron (egg-laying)tph-1, cat-1Egg-laying defect [1] [2]
AIZOlfactory interneuronNot fully characterizedDefective odor attraction [4]

Properties

CAS Number

122158-15-0

Product Name

Unc-86 protein

Molecular Formula

C9H15NO2

Synonyms

Unc-86 protein

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